molecular formula C15H14N6O4 B2698629 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 897614-47-0

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No. B2698629
CAS RN: 897614-47-0
M. Wt: 342.315
InChI Key: BQUGMCXZRKYOFF-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), a nitrofuran group (a furan ring with a nitro group), and a carboxamide group (a carbonyl group attached to an amine). The presence of a 3,4-dimethylphenyl group indicates a phenyl ring with two methyl groups at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of multiple aromatic rings (the phenyl and furan rings) could lead to interesting interactions. The electron-withdrawing nitro group on the furan ring and the electron-donating methyl groups on the phenyl ring could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various reactions, including substitution and coupling reactions . The nitro group is a strong electron-withdrawing group and could make the furan ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like the nitro and carboxamide groups could make the compound relatively polar . Its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of molecules that have been synthesized and characterized for potential biomedical applications. For example, the synthesis and crystal structure of similar compounds have been thoroughly studied, providing insights into their molecular structure and potential interactions with biological targets. One study described the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide and its structural determination via X-ray crystallography, highlighting its potential as a cyclooxygenase-2 inhibitor despite showing no inhibition potency for the enzyme in vitro bioassay studies (Al-Hourani et al., 2016).

Biological Evaluation

Various compounds closely related to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide have been synthesized and evaluated for different biological activities. For instance, Schiff’s bases and 2-azetidinones derivatives have been investigated as potential antidepressant and nootropic agents, indicating the broad scope of research applications of these compounds (Thomas et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. For example, studies on alkylated furan derivatives have investigated their antibacterial and antifungal activities, demonstrating the diverse biological applications of these molecules (Makino, 1962).

Antidiabetic Screening

Additionally, novel dihydropyrimidine derivatives, which share structural similarities with the compound , have been synthesized and screened for antidiabetic activity, showcasing the potential of these compounds in therapeutic applications (Lalpara et al., 2021).

Antitumor Activity

Furthermore, the synthesis and chemistry of compounds with structural similarities to this compound have been explored for their antitumor activities. These studies contribute to the understanding of their mechanisms of action and potential as antitumor agents (Stevens et al., 1984).

Mechanism of Action

Without specific context (like biological activity), it’s hard to predict the exact mechanism of action of this compound. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, material science, etc., depending on its properties and applications .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c1-9-3-4-11(7-10(9)2)20-13(17-18-19-20)8-16-15(22)12-5-6-14(25-12)21(23)24/h3-7H,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUGMCXZRKYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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